2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine is an organic compound characterized by the presence of a tertiary amine and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler amine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of alkylated amines .
Scientific Research Applications
2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. The sulfinyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-[2-(diethylamino)ethoxy]ethanol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine is unique due to the presence of both a tertiary amine and a sulfinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H28N2OS |
---|---|
Molecular Weight |
248.43 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C12H28N2OS/c1-5-13(6-2)9-11-16(15)12-10-14(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
MWFDWIJVEHBESU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.